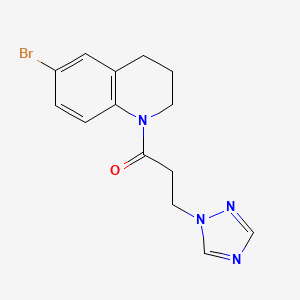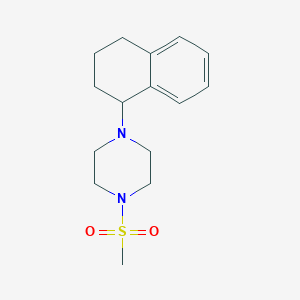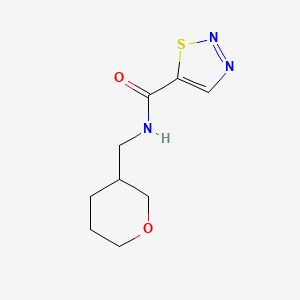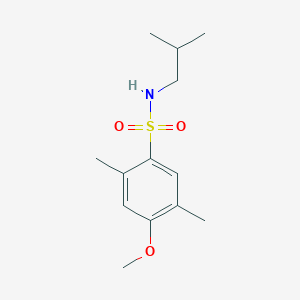
1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one, commonly known as BQ-123, is a selective endothelin A receptor antagonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
BQ-123 selectively blocks the endothelin A receptor, which is involved in vasoconstriction and cell proliferation. By blocking this receptor, BQ-123 can reduce blood pressure and inhibit the growth of cells, which can be beneficial in treating diseases such as pulmonary hypertension and cardiovascular diseases.
Biochemical and Physiological Effects:
BQ-123 has been shown to have several biochemical and physiological effects. It can reduce pulmonary artery pressure and improve cardiac output in patients with pulmonary hypertension. BQ-123 can also reduce the progression of atherosclerosis and inhibit the growth of smooth muscle cells in the arterial wall.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BQ-123 in lab experiments is its selectivity for the endothelin A receptor, which can help to isolate the effects of this receptor in various diseases. However, one limitation is that BQ-123 may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of BQ-123. One potential application is in the treatment of other diseases that involve vasoconstriction and cell proliferation, such as cancer. BQ-123 may also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms of action of BQ-123 and its potential side effects.
Synthesemethoden
BQ-123 can be synthesized by reacting 6-bromo-3,4-dihydroquinoline-2(1H)-one with 1,2,4-triazole-1-carboxylic acid, followed by a coupling reaction with 3-bromopropionyl chloride. The final product is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
BQ-123 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have a beneficial effect in treating pulmonary hypertension, a condition characterized by high blood pressure in the lungs. BQ-123 has also been studied for its potential use in treating cardiovascular diseases, such as heart failure and atherosclerosis.
Eigenschaften
IUPAC Name |
1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-12-3-4-13-11(8-12)2-1-6-19(13)14(20)5-7-18-10-16-9-17-18/h3-4,8-10H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAZFBQUHTUXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)N(C1)C(=O)CCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)

![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)
![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
![N-(cyclopropylmethyl)-N-methyl-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B7530311.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]acetamide](/img/structure/B7530330.png)
